

Immunogenicity Showdown: Adjuvant-Substituted C12-113 Formulations Elevate Immune Response

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Compound of Interest

Compound Name: C12-113

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For researchers and drug development professionals, the quest for more potent vaccine adjuvants is relentless. A recent study highlights a significant advancement in lipid nanoparticle (LNP) technology, demonstrating that the partial substitution of the polyamine-derived lipidoid **C12-113** with a novel adjuvant lipidoid, C12-TLRa, markedly enhances the immunogenicity of mRNA vaccines. This guide provides a comparative analysis of these **C12-113** formulations, supported by experimental data, detailed protocols, and pathway visualizations.

Enhanced Humoral and Cellular Immunity with Adjuvant-Substituted C12-113

The introduction of the C12-TLRa adjuvant lipidoid into the **C12-113** LNP formulation creates a potent vaccine delivery system that significantly boosts both humoral and cellular immune responses. The C12-TLRa acts as a Toll-like receptor 7/8 (TLR7/8) agonist, stimulating a robust innate immune response that orchestrates a stronger and more durable adaptive immunity.

Neutralizing Antibody Response

The adjuvant-substituted **C12-113**/TLRa LNP formulation elicited significantly higher titers of neutralizing antibodies against multiple SARS-CoV-2 pseudovirus variants compared to the standard **C12-113** LNP formulation.

Pseudovirus Variant	C12-113 LNP (ID50 Titer)	C12-113/TLRa LNP (ID50 Titer)
Wild Type	~1,000	~10,000
Delta	~800	~8,000
Omicron	~200	~2,000

Table 1: Comparison of pseudovirus-neutralizing antibody titers (ID50) in mice immunized with **C12-113** and **C12-113/TLRa LNP-mRNA** vaccines. Data is approximated from graphical representations in Han et al., 2023.

Cellular Immune Response

A hallmark of the enhanced immunogenicity of the **C12-113/TLRa** formulation is its ability to induce a strong Th1-biased cellular immune response, which is crucial for clearing viral infections. This is evidenced by the increased production of IFN- γ and a corresponding decrease in IL-4, indicating a shift away from a Th2 response.

Cytokine	C12-113 LNP	C12-113/TLRa LNP
IFN- γ (Spot Forming Cells per 10^6 splenocytes)	~200	~800
IL-4 (Spot Forming Cells per 10^6 splenocytes)	~50	~25

Table 2: Splenocyte cytokine production in response to antigen stimulation in mice immunized with **C12-113** and **C12-113/TLRa LNP-mRNA** vaccines. Data is approximated from graphical representations in Han et al., 2023.

Furthermore, the adjuvant-substituted formulation led to a significant increase in the populations of germinal center (GC) B cells and T follicular helper (Tfh) cells in the draining lymph nodes, which are essential for the development of high-affinity antibodies and long-term immune memory.

Cell Population	C12-113 LNP (% of Live Cells)	C12-113/TLRa LNP (% of Live Cells)
Germinal Center B Cells (CD19+GL7+CD95+)	~1.5%	~4.0%
T Follicular Helper Cells (CD4+CXCR5+PD-1+)	~5%	~15%

Table 3: Germinal center B cell and T follicular helper cell populations in draining lymph nodes of immunized mice. Data is approximated from graphical representations in Han et al., 2023.

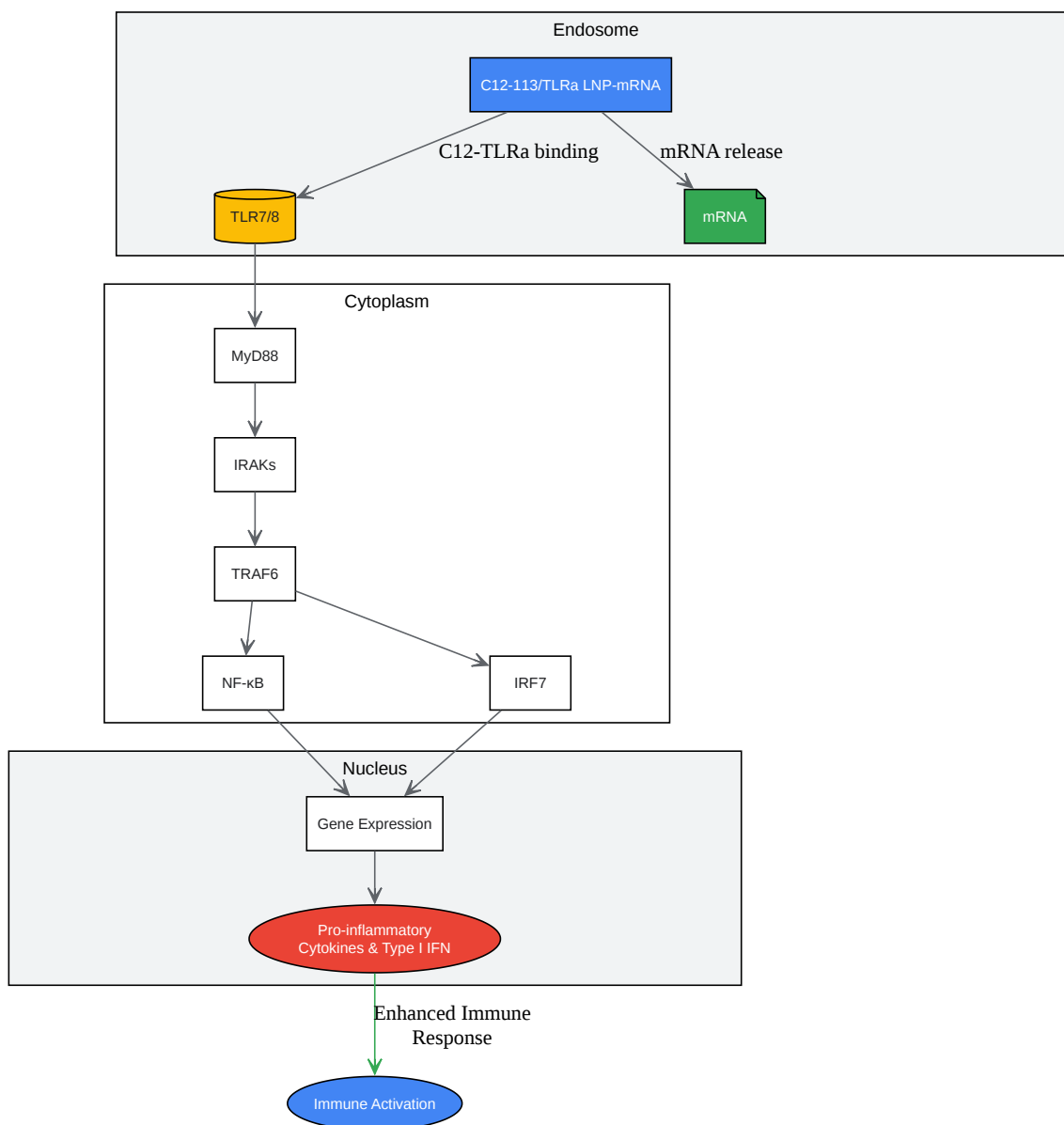
The enhanced immune response also translated to a more robust and sustained long-lived plasma cell response in the bone marrow, critical for maintaining long-term antibody production.

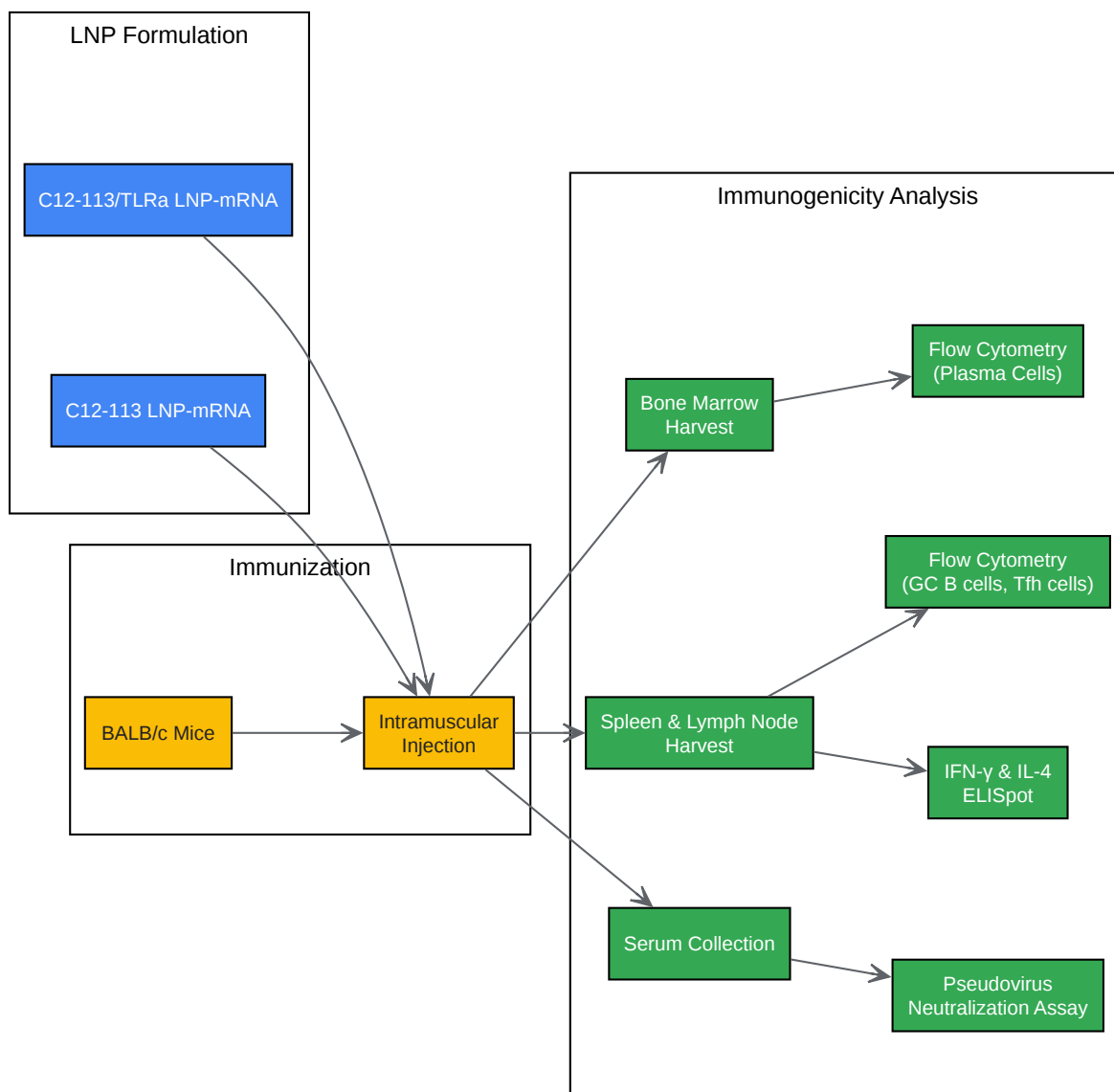
Cell Population	C12-113 LNP (Cells per 10 ⁶ Bone Marrow Cells)	C12-113/TLRa LNP (Cells per 10 ⁶ Bone Marrow Cells)
Long-Lived Plasma Cells (CD138+B220-)	~100	~400

Table 4: Long-lived plasma cell populations in the bone marrow of immunized mice. Data is approximated from graphical representations in Han et al., 2023.

Signaling Pathway and Experimental Workflow

The enhanced immunogenicity of the **C12-113**/TLRa formulation is driven by the activation of the TLR7/8 signaling pathway within antigen-presenting cells (APCs).





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com